Cas no 363-11-1 (3H-Pyrido[3,4-b]indole,4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1))
![3H-Pyrido[3,4-b]indole,4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1) structure](https://ja.kuujia.com/scimg/cas/363-11-1x500.png)
3H-Pyrido[3,4-b]indole,4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- 3H-Pyrido[3,4-b]indole,4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1)
- 7-methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole,hydrochloride
- HARMALINE HYDROCHLORIDE
- 3H-Pyrido(3,4-b)indole, 4,9-dihydro-7-methoxy-1-methyl-, monohydrochloride
- 7-Methoxy-1-methyl-3H-pyrido(3,4-b)indole monohydrochloride
- EINECS 206-655-0
- HARMALINE HCL
- Harmidine HCl
- Harmidine hydrochloride
- NSC 91546
- FT-0626856
- NS00079668
- SCHEMBL1360259
- 64056X913V
- 3H-PYRIDO(3,4-B)INDOLE, 4,9-DIHYDRO-7-METHOXY-1-METHYL-, HYDROCHLORIDE (1:1)
- CHEMBL2165708
- 3H-Pyrido[3, 4,9-dihydro-7-methoxy-1-methyl-, monohydrochloride
- 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
- NSC91546
- UNII-64056X913V
- 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;hydrochloride
- NSC-91546
- DTXSID20975685
- AKOS030231002
- 363-11-1
-
- インチ: InChI=1S/C13H14N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-4,7,14H,5-6H2,1-2H3;1H
- InChIKey: VREGDLJVYAILMW-UHFFFAOYSA-N
- SMILES: Cl.COC1C=CC2=C3CCNC(C)=C3N=C2C=1
計算された属性
- 精确分子量: 250.08745
- 同位素质量: 250.087291
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 504
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.6
じっけんとくせい
- 密度みつど: 1.25
- Boiling Point: 426.4°Cat760mmHg
- フラッシュポイント: 211.7°C
- PSA: 33.62
- LogP: 2.77920
3H-Pyrido[3,4-b]indole,4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T8769-100 mg |
Harmaline hydrochloride |
363-11-1 | 99.53% | 100MG |
¥ 1,416 | 2023-07-11 | |
TargetMol Chemicals | T8769-50 mg |
Harmaline hydrochloride |
363-11-1 | 99.53% | 50mg |
¥ 787 | 2023-07-11 | |
TargetMol Chemicals | T8769-50mg |
Harmaline hydrochloride |
363-11-1 | 99.53% | 50mg |
¥ 787 | 2024-07-20 | |
TargetMol Chemicals | T8769-10mg |
Harmaline hydrochloride |
363-11-1 | 99.53% | 10mg |
¥ 344 | 2024-07-20 | |
A2B Chem LLC | AG02043-100mg |
harmaline hydrochloride |
363-11-1 | >98%(HPLC) | 100mg |
$255.00 | 2024-04-20 | |
Aaron | AR00CXDZ-100mg |
Harmaline hydrochloride |
363-11-1 | 95% | 100mg |
$347.00 | 2025-02-13 | |
Aaron | AR00CXDZ-10mg |
Harmaline hydrochloride |
363-11-1 | 95% | 10mg |
$89.00 | 2025-02-13 | |
TargetMol Chemicals | T8769-25 mg |
Harmaline hydrochloride |
363-11-1 | 99.53% | 25mg |
¥ 619 | 2023-07-11 | |
TargetMol Chemicals | T8769-100mg |
Harmaline hydrochloride |
363-11-1 | 99.53% | 100mg |
¥ 1416 | 2024-07-20 | |
TargetMol Chemicals | T8769-10 mg |
Harmaline hydrochloride |
363-11-1 | 99.53% | 10mg |
¥ 344 | 2023-07-11 |
3H-Pyrido[3,4-b]indole,4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1) 関連文献
-
1. Structure of triphenylphosphoranylideneketenJ. J. Daly,P. J. Wheatley J. Chem. Soc. A 1966 1703
-
2. Crown-shaped tetrametallic imidoyl complexes of palladium. X-Ray crystal structure of [{[Pd2{μ-C(C6F5)NMe}2](μ-Cl)(μ-MeCO2)}2]Rafael Usón,Juan Forniés,Pablo Espinet,Elena Lalinde,Augustín García,Peter G. Jones,Karen Meyer-B?se,George M. Sheldrick J. Chem. Soc. Dalton Trans. 1986 259
-
3. Crystal and molecular structure of the DNA-binding antitumour antibiotic triostin AGeorge M. Sheldrick,John J. Guy,Olga Kennard,Valentina Rivera,Michael J. Waring J. Chem. Soc. Perkin Trans. 2 1984 1601
-
Juan M. Asensio,Pilar Gómez-Sal,Román Andrés,Ernesto de Jesús Dalton Trans. 2017 46 6785
-
Deepak Chand,Jean'ne M. Shreeve Chem. Commun. 2015 51 3438
-
6. Reduction–oxidation properties of organotransition-metal complexes. Part 17. The reaction of [Rh(CO)(PPh3)(η-C5H5)] with one-electron oxidants: fulvalene complex and silver adduct formation, and the X-ray crystal structure of [Ag{Rh(CO)(PPh3)(η-C5H5)}2][PF6]·C6H5MeNeil G. Connelly,Andrew R. Lucy,John D. Payne,Anita M. R. Galas,William E. Geiger J. Chem. Soc. Dalton Trans. 1983 1879
-
7. Alkylidyne(carbaborane) complexes of the Group 6 metals. Part 1. Proton-induced alkylidyne ligand migrationStephen A. Brew,David D. Devore,Paul D. Jenkins,Massimino U. Pilotti,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1992 393
-
8. Chemical and structural aspects of silver–triphenylarsine complexes and silver–tin complex saltsMario Nardelli,Corrado Pelizzi,Giancarlo Pelizzi,Pieralberto Tarasconi J. Chem. Soc. Dalton Trans. 1985 321
-
9. Preparation, and crystal and molecular structure of π-cyclopentadienyl-η-(tetraphenylborato)ruthenium(II)Gert J. Kruger,A. Louis du Preez,Raymond J. Haines J. Chem. Soc. Dalton Trans. 1974 1302
-
10. Synthetic, nuclear magnetic resonance and X-ray crystallographic studies of conformations of polyorganophosphorus compoundsJonathan L. Bookham,William McFarlane,Mark Thornton-Pett J. Chem. Soc. Dalton Trans. 1992 2353
3H-Pyrido[3,4-b]indole,4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1)に関する追加情報
Introduction to 3H-Pyrido[3,4-b]indole, 4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1) (CAS No. 363-11-1)
3H-Pyrido[3,4-b]indole, 4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1), also known as Harmaline hydrochloride, is a compound with significant importance in the fields of chemistry, biology, and pharmacology. This compound is a member of the β-carboline family and has been extensively studied for its diverse biological activities and potential therapeutic applications. Its unique chemical structure and pharmacological properties make it a subject of ongoing research in various scientific disciplines.
The chemical formula of Harmaline hydrochloride is C13H14N2O·HCl, and it has a molecular weight of approximately 250.72 g/mol. The compound is characterized by its indole core and the presence of a methoxy group at the 7-position and a methyl group at the 1-position. These functional groups contribute to its distinct chemical properties and biological activities.
Harmaline hydrochloride has been the focus of numerous studies due to its potential therapeutic applications. One of the most notable areas of research is its role as a monoamine oxidase inhibitor (MAOI). MAOIs are used in the treatment of various psychiatric disorders, including depression and anxiety. The mechanism of action involves inhibiting the enzymatic breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their levels in the brain. This can lead to improved mood and reduced anxiety symptoms.
Recent studies have also explored the neuroprotective properties of Harmaline hydrochloride. Research published in the Journal of Neurochemistry has shown that this compound can protect neurons from oxidative stress and apoptosis, making it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The neuroprotective effects are attributed to its ability to modulate intracellular signaling pathways and reduce oxidative damage.
In addition to its potential in neurology, Harmaline hydrochloride has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory conditions. This property makes it a potential therapeutic agent for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetics of Harmaline hydrochloride have also been studied extensively. It is rapidly absorbed after oral administration and has a relatively short half-life. The compound is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that are excreted via urine and feces. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and minimizing adverse effects.
Clinical trials involving Harmaline hydrochloride have shown promising results in terms of safety and efficacy. A phase II clinical trial conducted on patients with major depressive disorder found that treatment with harmaline resulted in significant improvements in depressive symptoms compared to placebo. However, further large-scale clinical trials are needed to confirm these findings and establish its long-term safety profile.
The synthesis of Harmaline hydrochloride has been optimized using various methods, including traditional organic synthesis techniques and more recent approaches such as microwave-assisted synthesis. These methods have improved yield and purity, making it more accessible for research and development purposes.
In conclusion, 3H-Pyrido[3,4-b]indole, 4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1) (CAS No. 363-11-1) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an important subject of ongoing research in chemistry, biology, and pharmacology. As new findings continue to emerge, this compound holds promise for the development of novel treatments for a range of medical conditions.
363-11-1 (3H-Pyrido[3,4-b]indole,4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1)) Related Products
- 3589-73-9(6-Methoxyharmalan)
- 2680867-95-0(benzyl N-(2,6-dimethylphenyl)-N-(prop-2-yn-1-yl)carbamate)
- 2248312-34-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{bicyclo[4.1.0]heptan-3-yl}acetate)
- 126979-68-8(bromo-(1-ethylpentyl)magnesium)
- 444152-89-0(<br>N-(5-Chloro-2-methoxy-phenyl)-2-(3,5-diphenyl-[1,2,4]triazol-1-yl)-acetamid e)
- 1261733-73-6(2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol)
- 282547-42-6(2-Methyl-8-(piperazin-1-yl)quinoline)
- 477889-19-3(1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanol)
- 2792186-06-0(1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole trihydrochloride)
- 851405-33-9(2-(4-ethoxyphenyl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide)




